molecular formula C18H17NO4S B2990652 1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-77-3

1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2990652
CAS RN: 877811-77-3
M. Wt: 343.4
InChI Key: GJCQEBIZVAHSOU-UHFFFAOYSA-N
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Description

The compound “1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” is a derivative of benzothiazole . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . Many derivatives of benzothiazole are found in commercial products or in nature .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : The compound has been utilized as a precursor or intermediate in the synthesis of novel organic compounds. For instance, research into the formation of iodobenzene derivatives from related compounds showcases the versatility of these molecules in chemical transformations, highlighting the role of UV irradiation in accelerating reactions (Matsumoto, Takase, & Ogura, 2008).

  • Antibacterial Activities : Derivatives of benzo[c]isothiazol-3(1H)-one have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Qiang, 2013).

  • Antioxidant Activity and Physicochemical Properties : Novel derivatives have been studied for their in vitro antioxidant activities, comparing their efficacy to standard antioxidants. This research contributes to understanding the compound's potential in combating oxidative stress (Yüksek et al., 2015).

  • Green Synthesis Approaches : Efforts to synthesize benzothiazole analogs via microwave irradiation represent an environmentally friendly approach to drug development. This method has shown to yield excellent results in producing potential anti-tumor drugs (Kamila, Koh, & Biehl, 2006).

Material Science and Engineering

  • Liquid Crystalline Properties : Research into heteronuclear compounds derived from benzoxazole, including fluorescence and phase behavior studies, opens avenues for applications in materials science, particularly in developing new types of liquid crystals with potential electronic and display applications (Lai et al., 2005).

  • Corrosion Inhibition : Derivatives have been evaluated as corrosion inhibitors for aluminum alloys, showing promise in protecting metals in industrial applications. This highlights the compound's utility in extending the lifespan of metal components in various environments (Zheludkevich et al., 2005).

properties

IUPAC Name

1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCQEBIZVAHSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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